molecular formula C13H10O3 B1198392 4,4'-Dimethylangelicin CAS No. 22975-76-4

4,4'-Dimethylangelicin

Cat. No.: B1198392
CAS No.: 22975-76-4
M. Wt: 214.22 g/mol
InChI Key: ZUOUYRRXKPHFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dimethylangelicin (4,4'-DMA) is a monofunctional angular furocoumarin derivative characterized by methyl groups at the 4 and 4' positions of its furanocoumarin backbone. It exhibits strong DNA-binding properties through intercalation, forming monoadducts upon ultraviolet A (UVA) irradiation without cross-linking DNA strands . Its photochemical activity is leveraged in phototherapy applications, particularly for cystic fibrosis (CF) treatment, where it restores CFTR channel function . Notably, 4,4'-DMA demonstrates higher DNA photobinding efficiency than its parent compound angelicin and other angular analogs like 4,5'-dimethylangelicin (4,5'-DMA), while maintaining lower mutagenicity compared to bifunctional furocoumarins such as psoralen .

Properties

CAS No.

22975-76-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4,9-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3

InChI Key

ZUOUYRRXKPHFSV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C

Other CAS No.

22975-76-4

Synonyms

4,4'-dimethylangelicin
4,9-dimethylangelicin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

4,5'-Dimethylangelicin (4,5'-DMA)
  • Structure : Angular isomer with methyl groups at 4 and 5' positions.
  • DNA Interaction: Monofunctional binding with DNA, forming monoadducts under UVA. However, its photobinding rate is 3–5 times slower than 4,4'-DMA .
  • Phototoxicity : Minimal skin phototoxicity compared to 4,4'-DMA, making it less effective in therapeutic contexts requiring deep tissue penetration .
4,6-Dimethylangelicin (DMA)
  • Structure : Methyl groups at 4 and 6 positions.
  • DNA Interaction: Retains monofunctional binding but exhibits residual photoreactivity. Engineered to minimize mutagenicity while preserving NF-κB inhibition for anti-inflammatory applications .
  • Advantages: Non-mutagenic derivatives (e.g., IPEMA, PEMA) show improved safety profiles, making them candidates for long-term CF therapy .
Psoralen
  • Structure : Linear furocoumarin capable of bifunctional DNA cross-linking.
  • DNA Interaction : Forms inter-strand cross-links (ICLs) upon UVA, leading to higher mutagenicity and skin phototoxicity compared to 4,4'-DMA .

Functional Comparisons

DNA Binding and Photobinding Efficiency
Compound Binding Type Photobinding Rate (Relative to Angelicin) Cross-Linking
4,4'-DMA Monofunctional 3× Faster No
4,5'-DMA Monofunctional 1.5× Faster No
Psoralen Bifunctional 2× Faster Yes
4,5'-DMP* Bifunctional 4× Faster Yes

*4,5'-Dimethylpsoralen (DMP), a linear isomer and common synthetic impurity in 4,5'-DMA preparations, exhibits higher photobinding but undesirable cross-linking .

Phototoxicity and Mutagenicity
Compound Skin Phototoxicity Mutagenicity (E. coli WP2 Assay) IARC Classification
4,4'-DMA Moderate Low Group 3†
4,5'-DMA Low Very Low Not Classified
Psoralen High High Group 1‡

†Group 3: Not classifiable as carcinogenic to humans (IARC, Suppl. 7) . ‡Group 1: Carcinogenic to humans .

Therapeutic Potential

  • 4,4'-DMA: Cystic Fibrosis: Restores CFTR function via NF-κB inhibition at non-mutagenic doses (EC₅₀: 0.5–1.0 μM) . Photochemotherapy: Higher selectivity for DNA damage in cancer cells (e.g., Ehrlich ascites) compared to psoralen .
  • IPEMA/PEMA : Second-generation derivatives with abolished photoreactivity, enhancing safety for chronic use .

Key Research Findings

Molecular Dynamics : Methylation at 4 and 4' positions enhances DNA intercalation by stabilizing the angelicin molecule within the DNA helix, increasing photobinding affinity .

Spectral Analysis : Terminal substituents in 4,4'-DMA correlate with fluorescence intensity in aqueous environments, aiding in DNA interaction tracking .

In Vivo Efficacy : 4,4'-DMA inhibits T2 phage infectivity 4× more effectively than 4,5'-DMA, highlighting its superior bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethylangelicin
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethylangelicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.